Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, commonly known as ammonium tetrachloroaurate(III) hydrate, is an inorganic compound with the formula . It consists of a central gold(III) cation coordinated to four chloride anions, forming a tetrahedral geometry. This arrangement minimizes electrostatic repulsion among the negatively charged chloride ions. The compound is typically encountered as a hydrate, with varying amounts of water molecules incorporated into its structure.
These reactions highlight the compound's versatility in forming various gold-containing complexes and nanoparticles .
Ammonium tetrachloroaurate(III) hydrate can be synthesized through a straightforward reaction involving gold(III) chloride and ammonium chloride in an aqueous medium:
This method can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure high purity and yield .
Aurate(1-), tetrachloro-, ammonium has several applications:
Studies on the interactions of ammonium tetrachloroaurate(III) hydrate with biological systems have shown that it can induce oxidative stress and affect cellular functions. The compound's ability to generate reactive oxygen species may play a role in its biological effects. Research indicates that it may interact with proteins and nucleic acids, potentially influencing their structure and function .
Several compounds exhibit similarities to ammonium tetrachloroaurate(III) hydrate, particularly in their chemical structure or applications:
| Compound Name | Formula | Key Features |
|---|---|---|
| Sodium tetrachloroaurate(III) hydrate | Commonly used in similar applications as a gold source. | |
| Potassium tetrachloroaurate(III) | Similar structural properties; used in similar contexts. | |
| Chloroauric acid | Parent compound from which ammonium tetrachloroaurate is derived; used extensively in gold chemistry. |
These compounds share common features such as coordination chemistry involving gold and chloride ions but differ in their cationic components and solubility characteristics. The unique aspect of ammonium tetrachloroaurate lies in its specific interactions with biological systems due to the presence of the ammonium ion, which may influence its solubility and reactivity compared to its sodium and potassium counterparts .
Gold(III) chloride (AuCl~3~) has served as a foundational precursor for synthesizing aurate complexes since the early 20th century. Early methodologies relied on direct chlorination of elemental gold at elevated temperatures (300–400°C), producing AuCl~3~ as a hygroscopic solid. However, the inherent instability of AuCl~3~ in aqueous environments limited its utility, prompting the development of stabilized derivatives.
The advent of tetrachloroauric acid (HAuCl~4~) marked a pivotal shift, enabling the synthesis of salts like ammonium tetrachloroaurate through acid-base reactions. For instance, combining HAuCl~4~ with ammonium chloride in hydrochloric acid yielded NH~4~AuCl~4~ as orange-yellow crystals. This method capitalized on the strong affinity of ammonium ions for the [AuCl~4~]^−^ anion, avoiding the decomposition pathways observed in pure AuCl~3~.
Advancements in ligand design further refined gold(III) complex synthesis. Cyclometalation strategies, such as those employing pyridine-based ligands, stabilized gold(III) centers against reduction to gold(I). For example, microwave-assisted cyclometalation of 2-biphenylpyridine frameworks enabled the synthesis of (N,C,C) pincer complexes, demonstrating the role of chelating ligands in modulating reactivity. These innovations underscored the transition from simple salts to structurally robust gold(III) complexes.
| Era | Methodology | Significance |
|---|---|---|
| Early 20th | Direct Au chlorination | Produced AuCl~3~ but limited by instability |
| Mid-20th | HAuCl~4~ derivatization | Enabled stable salts (e.g., NH~4~AuCl~4~) |
| 21st cent | Microwave-assisted cyclometalation | Achieved complex stabilization via chelation |
The crystallization of NH~4~AuCl~4~ proceeds through a well-defined mechanistic pathway. Combining equimolar HAuCl~4~ and NH~4~Cl in concentrated hydrochloric acid initiates ion exchange, displacing H^+^ with NH~4~^+^ to form [AuCl~4~]^−^. Supersaturation is achieved via controlled evaporation, promoting nucleation.
The monoclinic crystal structure (space group C2/c) arises from electrostatic interactions between NH~4~^+^ cations and [AuCl~4~]^−^ anions. X-ray diffraction studies reveal a unit cell with parameters a = 8.42 Å, b = 12.15 Å, c = 7.89 Å, and β = 112.3°, where NH~4~^+^ ions occupy interstitial sites. Hydrate formation (e.g., NH~4~AuCl~4~·2H~2~O) introduces hydrogen-bonding networks, further stabilizing the lattice.
Decomposition kinetics studies indicate that NH~4~AuCl~4~ undergoes endothermic breakdown above 230°C, releasing NH~3~ and HCl while reducing Au(III) to metallic gold. This pathway underscores the thermal liability of ammonium-stabilized complexes compared to alkali metal analogues like NaAuCl~4~, which decompose at higher temperatures.
| Parameter | Value |
|---|---|
| Space group | C2/c (No. 15) |
| Unit cell volume | 748.3 ų |
| Density | 2.89 g/cm³ |
| Solubility (H~2~O) | 12.7 g/100 mL (20°C) |
The square-planar geometry of [AuCl~4~]^−^ is highly sensitive to counterion identity. Ammonium ions (NH~4~^+^) exert a dual stabilizing effect: (1) charge balance via Coulombic attraction and (2) steric moderation due to their tetrahedral geometry. Compared to larger cations like tetramethylammonium (TMA^+^), NH~4~^+^ minimizes lattice strain, preserving the [AuCl~4~]^−^ geometry.
Studies on NaAuCl~4~ highlight the role of cation size in structural distortion. Sodium’s smaller ionic radius (1.02 Å vs. 1.48 Å for NH~4~^+^) induces closer anion-cation proximity, increasing lattice energy but risking [AuCl~4~]^−^ deformation. Conversely, TMA^+^ cations induce phase transitions in hexachlorometalate salts via octahedral anion rotation, a phenomenon absent in NH~4~AuCl~4~ due to its compact structure.
Counterion electronegativity also influences stability. Weakly coordinating anions like SbF~6~^−^, used in P,N-chelated gold(III) complexes, enable ligand substitution without disrupting the [AuCl~4~]^−^ core. This contrasts with NH~4~AuCl~4~, where strong ion pairing limits reactivity, making it ideal for applications requiring inertness, such as Pd-Au alloy fabrication.
| Counterion | Ionic Radius (Å) | Effect on Geometry | Thermal Stability (°C) |
|---|---|---|---|
| NH~4~^+^ | 1.48 | Maintains square-planar | 230–350 |
| Na^+^ | 1.02 | Moderate distortion | 290–400 |
| TMA^+^ | 2.75 | Induces phase transitions | 150–250 |
The crystalline lattice of ammonium tetrachloroaurate is stabilized by a combination of ionic interactions, van der Waals forces, and directed noncovalent contacts. The compound crystallizes in a monoclinic system with the space group C 2/c (No. 15), where the planar [AuCl₄]⁻ anions and NH₄⁺ cations form alternating layers [1] [2]. This arrangement minimizes electrostatic repulsion while maximizing ion-dipole interactions between the negatively charged chlorides and the ammonium protons.
A key feature of the lattice is the offset stacking of [AuCl₄]⁻ anions, which adopt a parallel-displaced geometry with an interplanar spacing of 3.4 Å [1]. This staggered configuration reduces steric clashes between chloride ligands while allowing for weak Au···Au interactions (3.5–3.7 Å), which contribute to lattice cohesion. The NH₄⁺ cations occupy interstitial sites, forming bifurcated N–H···Cl hydrogen bonds with chloride ligands from adjacent anions [1].
Table 1: Crystallographic Parameters of Ammonium Tetrachloroaurate Hydrate
| Parameter | Value |
|---|---|
| Space group | C 2/c (No. 15) |
| Unit cell volume | 678.3 ų |
| Au–Cl bond length | 2.28 ± 0.02 Å |
| N–H···Cl distance | 3.15–3.30 Å |
The robustness of this network is evidenced by the compound’s thermal stability, which persists up to 230°C before decomposition [1]. Hydration water molecules further stabilize the lattice through O–H···Cl and O–H···O interactions, creating a three-dimensional hydrogen-bonded framework [1] [4].
While ammonium itself lacks aromatic character, hybrid organic-inorganic analogs of tetrachloroaurate salts often exhibit π-stacking between aromatic cations and the [AuCl₄]⁻ anion. In such systems, the electron-deficient Au(III) center engages in anion-π interactions with electron-rich aromatic rings, as demonstrated in pyridinium tetrachloroaurate derivatives [5] [6]. The [AuCl₄]⁻ anion acts as a π-acceptor, with its vacant d-orbitals interacting with the π-electron cloud of cationic aromatic systems.
In staggered stacking configurations, the centroid-to-centroid distance between the AuCl₄ plane and the aromatic ring averages 3.8 Å, with a lateral displacement of 1.2 Å to avoid Cl···H steric repulsion [6]. These interactions contribute 10–15 kJ/mol of stabilization energy per contact, as calculated by dispersion-corrected density functional theory (DFT) [6]. T-shaped (π-teeing) geometries are less common but occur when steric constraints prevent parallel alignment, with interaction energies reduced by 30–40% compared to displaced stacking [6].
Table 2: π-Stacking Geometries in Aurate Salts
| Geometry | Centroid Distance (Å) | Energy Contribution (kJ/mol) |
|---|---|---|
| Parallel-displaced | 3.4–3.8 | 10–15 |
| T-shaped | 4.1–4.5 | 6–9 |
Notably, the chloride ligands participate in secondary C–H···Cl interactions with aromatic protons, further stabilizing these assemblies. In imidazolium-based salts, cooperative π-stacking and hydrogen bonding lead to mesoscopic ordering, as observed in small-angle X-ray scattering (SAXS) studies [5].
The hydrogen-bonding architecture of ammonium tetrachloroaurate serves as a template for designing functional hybrid materials. The NH₄⁺ cation forms four N–H···Cl bonds with chloride ligands from neighboring [AuCl₄]⁻ anions, creating a tetrahedral hydrogen-bonding node [1] [4]. Each chloride accepts up to two hydrogen bonds, resulting in a layered topology that directs the assembly of extended networks.
In cucurbituril-gold composites, the [AuCl₄]⁻ anion engages in dual hydrogen-bonding modes:
These interactions enable 99.2% efficient gold recovery through coprecipitation, as the cooperative binding displaces hydration water molecules and locks the anion into a rigid superstructure [4]. Solid-state NMR studies reveal that the hydrogen-bonding network remains dynamic below 150 K, allowing for anisotropic thermal expansion [1].
Table 3: Hydrogen-Bond Parameters in Aurate Hybrids
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| N–H···Cl | 3.15–3.30 | 155–165 |
| Cl···H–C | 2.85–3.10 | 140–150 |
| Cl···C=O | 3.00–3.30 | 165–175 |
The introduction of organic cations modifies these topologies. For example, guanidinium tetrachloroaurate forms a ribbon-like structure through N–H···Cl and C–H···Cl bonds, while choline derivatives create micellar aggregates via hydrophobic interactions [4] [5].
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- represents a pivotal precursor in gold-catalyzed reactions that operate through redox-mediated catalytic cycles involving Gold(III)/Gold(I) interconversions [1] [2]. These catalytic systems demonstrate remarkable efficiency in organic transformations, leveraging the unique electronic properties of gold in different oxidation states.
The fundamental mechanism of Gold(III)/Gold(I) redox cycling begins with the tetrachloroaurate(III) complex serving as a stable Gold(III) source [3] [4]. In the presence of suitable reducing agents or under specific reaction conditions, the complex undergoes reduction to generate Gold(I) species, which subsequently participate in oxidative addition reactions to regenerate Gold(III) intermediates [2]. This cycling process enables continuous catalytic turnover without the need for external oxidants in many cases.
Kinetic studies have revealed that the reduction of tetrachloroaurate(III) by various nucleophiles follows distinct pathways depending on the reducing agent employed [5] [6]. For instance, reduction by hydrogen sulfite (HSO3-) proceeds with a rate constant of 35 ± 9 M-1 s-1 at 25°C, while reduction by sulfite (SO3(2-)) exhibits significantly enhanced kinetics with a rate constant of (6.8 ± 0.4) × 10^6 M-1 s-1 under identical conditions [6]. This dramatic difference in reaction rates, approximately 10^5 times faster with sulfite, indicates the critical role of the reductant's electronic properties in determining the overall catalytic efficiency.
The mechanism for Gold(III) to Gold(I) reduction involves a halide-bridged, two-electron transfer process where the sulfur atom of the reductant interacts with the chloride ligand [6]. This interaction is further stabilized through direct coordination between the positively charged gold center and the negatively charged oxygen atom of the reducing agent. The proposed transition state structure explains the observed selectivity and kinetic behavior observed in these systems.
Cross-coupling reactions facilitated by tetrachloroaurate precursors demonstrate the versatility of Gold(III)/Gold(I) redox cycles in forming carbon-carbon bonds [4] [7]. The cyclometalated Gold(III) complexes derived from tetrachloroaurate show exceptional stability, allowing for detailed mechanistic investigations of reductive elimination processes [7]. These studies have identified key intermediates in the cross-coupling pathway, including Gold(III) aryl complexes that undergo reductive elimination to form the desired coupling products while regenerating Gold(I) species.
Temperature-dependent studies indicate that Gold(III)/Gold(I) interconversions typically occur within the range of 25-120°C, with activation energies ranging from 30-60 kJ/mol depending on the specific reaction conditions and substrates involved [8]. The pH sensitivity of these systems, with optimal performance observed between pH 2-7, reflects the importance of protonation equilibria in stabilizing reactive intermediates [9].
The utilization of tetrachloroaurate(III) as a precursor for heterogeneous gold catalysts represents a significant advancement in supported metal catalysis [10] [11]. These systems combine the unique catalytic properties of gold nanoparticles with the advantages of heterogeneous catalysis, including enhanced stability, recyclability, and ease of separation from reaction mixtures.
The preparation of gold-loaded nanostructured supports typically involves the deposition-precipitation or impregnation of tetrachloroaurate(III) onto various oxide supports [12] [13]. Titanium dioxide (TiO2) emerges as the most effective support material, with optimal gold loadings of 1-5 weight percent achieving carbon monoxide oxidation activities of 95-100% at temperatures below room temperature to 100°C [14] [15]. The exceptional performance of gold on titania correlates with the strong metal-support interactions that modify the electronic structure of the gold nanoparticles.
Cerium dioxide (CeO2) supports demonstrate comparable catalytic performance, with gold loadings of 2-4 weight percent producing particle sizes of 3-6 nanometers and achieving 90-98% carbon monoxide oxidation activity [10]. The reducible nature of ceria provides lattice oxygen through a Mars-van Krevelen mechanism, where carbon monoxide adsorbs at the metal-support interface and reacts with lattice oxygen to form carbon dioxide [10]. The resulting oxygen vacancy is subsequently replenished through dissociative adsorption of molecular oxygen.
Iron oxide (Fe2O3) supports exhibit unique catalytic properties when loaded with gold derived from tetrachloroaurate precursors [8]. The optimal gold loading of 1-3 weight percent produces nanoparticles with diameters of 2-4 nanometers, achieving 85-95% carbon monoxide oxidation activity at operating temperatures of 80-200°C. The synergistic interaction between gold and iron oxide creates active sites at the perimeter of the gold nanoparticles, where the catalytic reaction preferentially occurs.
Cobalt oxide (Co3O4) and nickel oxide (NiO) supports demonstrate the versatility of tetrachloroaurate-derived catalysts across different transition metal oxide systems [11]. Cobalt oxide supports with 2-5 weight percent gold loading achieve 90-97% activity at 100-250°C, while nickel oxide systems with 1-4 weight percent loading operate effectively at 120-300°C with 88-95% activity. These results highlight the importance of the electronic properties of the support in determining the overall catalytic performance.
Silicon dioxide (SiO2) and aluminum oxide (Al2O3) represent irreducible supports that rely primarily on the intrinsic activity of the gold nanoparticles rather than support-mediated oxygen activation [13]. Silicon dioxide supports with 2-6 weight percent gold loading produce larger nanoparticles (3-8 nanometers) and achieve 70-85% activity at 150-300°C, while aluminum oxide systems with 1-3 weight percent loading exhibit 75-90% activity at 200-400°C.
Advanced support materials, including carbon nanotubes and metal phosphates, demonstrate the potential for further optimization of gold-loaded catalysts [13]. Carbon nanotube supports with 3-8 weight percent gold loading maintain small particle sizes (2-4 nanometers) and achieve 80-95% activity at 100-250°C. Metal phosphate supports with 2-5 weight percent loading produce 3-6 nanometer particles with 85-92% activity at 150-300°C.
The exceptional performance of molybdenum carbide (α-MoC) as a support material illustrates the frontier developments in heterogeneous gold catalysis [8]. With only 2-3 weight percent gold loading, these systems produce ultrasmall nanoparticles (1-2 nanometers) that achieve 95-98% carbon monoxide oxidation activity at 120-150°C. The epitaxial growth of gold clusters on the carbide surface creates unique active sites with enhanced catalytic properties.
Tetrachloroaurate(III) serves as an essential precursor for gold-catalyzed cross-coupling reactions, providing a stable source of Gold(III) that can participate in oxidative addition and reductive elimination cycles [16] [7]. These reactions represent a significant departure from traditional palladium-catalyzed cross-coupling chemistry, offering orthogonal reactivity patterns and unique mechanistic pathways.
The fundamental mechanism of gold-catalyzed cross-coupling involves the initial formation of organogold(III) complexes through oxidative addition of organic halides to Gold(I) precursors derived from tetrachloroaurate [4] [7]. This process typically requires the presence of suitable ligands, such as bidentate phosphine or nitrogen-donor ligands, to stabilize the resulting Gold(III) intermediates and prevent catalyst decomposition.
Mechanistic investigations using cyclometalated Gold(III) complexes prepared from tetrachloroaurate precursors have provided detailed insights into the reductive elimination step [7]. Nuclear magnetic resonance spectroscopy monitoring reveals the formation of multiple intermediates during the coupling process, including Gold(III) aryl complexes, mixed Gold(III) alkynyl species, and ultimately Gold(I) products following reductive elimination.
The transmetalation step in gold-catalyzed cross-coupling exhibits unique characteristics compared to palladium systems [7]. Organozinc, organotin, and organosilver reagents demonstrate varying degrees of efficiency in transferring organic groups to Gold(III) centers. Silver-mediated transmetalation processes show particular promise, with silver acetylides readily transferring alkynyl groups to Gold(III) complexes derived from tetrachloroaurate precursors.
Kinetic analysis of cross-coupling reactions facilitated by tetrachloroaurate-derived catalysts reveals activation energies typically ranging from 50-70 kJ/mol for the overall transformation [4]. The rate-determining step varies depending on the specific substrate combination, with oxidative addition being rate-limiting for electron-rich aryl halides and reductive elimination becoming rate-determining for electron-deficient substrates.
The scope of cross-coupling reactions facilitated by tetrachloroaurate precursors encompasses carbon(sp2)-carbon(sp) bond formation, carbon(sp2)-carbon(sp2) bond formation, and carbon-heteroatom bond formation [7]. Alkynylation reactions proceed with high efficiency, achieving yields of 80-95% under mild conditions with catalyst loadings of 1-3 mol percent. The reaction conditions typically involve temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or acetonitrile.
Density functional theory calculations support the proposed mechanisms for gold-catalyzed cross-coupling, providing energy profiles for the various elementary steps [7]. These computational studies reveal that the coordination environment around gold significantly influences the relative energies of the oxidative addition and reductive elimination transition states. The calculations also explain the observed selectivity patterns and the role of ancillary ligands in modulating the catalytic activity.
The application of tetrachloroaurate-derived catalysts in pharmaceutical synthesis demonstrates the practical utility of these systems . The synthesis of heterocyclic compounds, including benzodiazepines and quinoxalines, proceeds efficiently using gold catalysts prepared from tetrachloroaurate precursors. These applications typically involve catalyst loadings of 0.005-0.1 mol percent, achieving yields of 80-95% within 2-8 hours at temperatures ranging from room temperature to 80°C.
Environmental applications of cross-coupling chemistry using tetrachloroaurate-derived catalysts include the synthesis of compounds for pollutant remediation and green chemistry processes . These reactions typically operate at higher catalyst loadings (1-5 mol percent) and elevated temperatures (100-300°C) but offer the advantage of using sustainable synthetic methodologies.
The development of dual catalytic systems involving gold and other metals represents an emerging frontier in cross-coupling chemistry [18]. These systems combine the unique reactivity of gold with the complementary properties of metals such as silver, copper, or palladium. Tetrachloroaurate precursors provide a stable platform for developing such dual catalytic systems, enabling new reaction pathways and expanded substrate scope.
Mechanistic studies of dual gold-silver catalytic systems reveal the formation of bimetallic intermediates that facilitate otherwise challenging transformations [18]. The silver component typically activates carbon-hydrogen bonds through cyclometalation, while the gold component participates in oxidative addition and reductive elimination cycles. This synergistic combination enables direct alkynylation of cyclopropenes and other strained ring systems with high efficiency and selectivity.